molecular formula C15H13ClO2 B1362084 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone CAS No. 79615-80-8

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Cat. No.: B1362084
CAS No.: 79615-80-8
M. Wt: 260.71 g/mol
InChI Key: JNNKBNAEBIMZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13ClO2. It is a chlorinated aromatic ketone, characterized by the presence of a chlorobenzyl group attached to a phenyl ring via an ether linkage, and an ethanone group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is unique due to the specific positioning of the chlorobenzyl group and the ether linkage, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKBNAEBIMZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377218
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79615-80-8
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.